[(6-Chloropyridin-3-yl)methyl]cyanamide
Description
Nuclear Magnetic Resonance (NMR)
$$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) :
- δ 8.35 (s, 1H, pyridine H-2)
- δ 7.75 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, pyridine H-4)
- δ 7.40 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, pyridine H-5)
- δ 4.45 (s, 2H, CH$$ _2 $$-NH)
- δ 4.10 (br s, 1H, NH)
$$ ^{13}C $$ NMR (100 MHz, CDCl$$ _3 $$) :
- δ 152.1 (C≡N)
- δ 149.8 (pyridine C-6)
- δ 137.2 (pyridine C-3)
- δ 124.5–130.8 (pyridine C-2, C-4, C-5)
- δ 42.3 (CH$$ _2 $$)
Infrared (IR) Spectroscopy
- Strong absorption at ~2200 cm$$ ^{-1} $$ (C≡N stretch).
- Bands at ~3300 cm$$ ^{-1} $$ (N-H stretch) and ~1600 cm$$ ^{-1} $$ (pyridine ring vibrations).
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λ$$ _{\text{max}} $$ 265 nm (π→π$$ ^* $$ transitions in the pyridine ring).
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 167.59 ([M]$$ ^+ $$).
- Fragmentation peaks at m/z 139 (loss of -CH$$ _2 $$-NH-C≡N) and m/z 111 (loss of Cl).
Comparative Structural Analysis with Neonicotinoid Analogues
This compound shares structural motifs with neonicotinoid insecticides but exhibits distinct functional group variations:
The cyanamide group in this compound offers unique hydrogen-bonding capabilities compared to the nitroimine group in imidacloprid or the thiazolidine ring in thiacloprid. This difference likely influences its binding affinity to insect nicotinic receptors and metabolic stability.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-2-1-6(4-11-7)3-10-5-9/h1-2,4,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAKGRUQYCVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679889 | |
| Record name | [(6-Chloropyridin-3-yl)methyl]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491593-46-5 | |
| Record name | [(6-Chloropyridin-3-yl)methyl]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [(6-Chloropyridin-3-yl)methyl]cyanamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
[(6-Chloropyridin-3-yl)methyl]cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the cyanamide group to an amine group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Agricultural Applications
Herbicides and Pesticides
The compound has been identified as a potential herbicide and pesticide. It functions effectively in controlling agricultural pests and can be used as a growth regulator. Specifically, it has been noted for its efficacy against animal parasitic pests and agricultural/horticultural pests, which is crucial for enhancing crop yield and protecting plant health .
Case Study: Efficacy in Crop Protection
A patent (US9328068B2) describes the use of [(6-Chloropyridin-3-yl)methyl]cyanamide in nutrient solutions for vegetable production. The compound's application demonstrated significant control over pest populations, leading to improved growth rates in treated plants compared to control groups .
| Application | Effectiveness | Crop Type |
|---|---|---|
| Pest Control | High | Vegetables |
| Growth Regulation | Moderate | Flowering Plants |
| Herbicide | Effective | Various Crop Species |
Pharmaceutical Applications
CYP Inhibition
This compound has shown potential as a CYP1A2 inhibitor, indicating its relevance in drug metabolism studies. This property is significant for understanding how this compound might interact with other pharmaceuticals, impacting their efficacy and safety profiles .
Case Study: Drug Interaction Studies
Research into the pharmacokinetics of this compound highlighted its role as a substrate for P-glycoprotein (P-gp), which is crucial in the absorption and distribution of many drugs. The findings suggest that this compound could influence the bioavailability of co-administered medications, necessitating further investigation into its clinical implications .
| Pharmacological Property | Impact on Drug Metabolism | Clinical Relevance |
|---|---|---|
| CYP1A2 Inhibition | Alters metabolism of drugs | Potential drug interactions |
| P-gp Substrate | Affects drug absorption | Impacts bioavailability |
Environmental Impact
As an environmental transformation product of acetamiprid, this compound's role in ecological studies is significant. Understanding its degradation pathways and environmental persistence is essential for assessing its safety and regulatory compliance in agricultural practices .
Mechanism of Action
The mechanism of action of [(6-Chloropyridin-3-yl)methyl]cyanamide involves its interaction with specific molecular targets. In biological systems, it can disrupt cellular processes by interacting with enzymes or receptors. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of [(6-Chloropyridin-3-yl)methyl]cyanamide and related compounds:
Crystallographic and Conformational Differences
- This compound: No direct crystallographic data is available in the provided evidence, but its derivatives (e.g., TH4) exhibit planar thiazolidin rings with Z-configurations, stabilized by intramolecular hydrogen bonds .
- TH4 and related thiazolidin derivatives : Exhibit mean σ(C–C) bond deviations of 0.004 Å and R-factors of 0.048 , indicating high structural precision . The sulfur atom in the thiazolidin ring introduces steric and electronic effects absent in simpler cyanamide-pyridine compounds .
Biological Activity
[(6-Chloropyridin-3-yl)methyl]cyanamide is a compound that has garnered attention in both agrochemical and pharmaceutical research due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₇H₆ClN₃, with a molecular weight of 167.6 g/mol. The compound features a chlorinated pyridine moiety linked to a cyanamide functional group, which enhances its reactivity and biological potential. The presence of the chlorine atom at the 6-position is particularly significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antifungal Activity : This compound serves as a precursor in the synthesis of novel pyrimidine derivatives that exhibit antifungal properties. In vitro studies have shown that these derivatives possess greater fungicidal activities compared to traditional fungicides, indicating their potential as new antifungal agents.
- Catalytic Applications : The compound acts as a catalyst in the reduction of nitro compounds, which is crucial for synthesizing various organic substances. This catalytic activity has been demonstrated using different metal catalysts (e.g., Pd/C, Ni) under mild conditions.
- Medicinal Chemistry : this compound is involved in synthesizing imidazolidin-2-imine compounds, which have shown promising therapeutic activities. These compounds are being explored for their potential drug development applications.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : Interaction studies have indicated that this compound binds to various biological targets, influencing pathways related to cell growth and metabolism.
- Enzyme Inhibition : Research has highlighted its role in inhibiting specific enzymes associated with pathogenic processes, thereby providing insights into its therapeutic potential against diseases such as cancer and viral infections.
Antifungal Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal activity of pyrimidine derivatives synthesized from this compound. The results showed that these derivatives effectively inhibited the growth of several phytopathogenic fungi, outperforming conventional fungicides in terms of efficacy.
Catalytic Reduction Studies
In a series of experiments aimed at optimizing the catalytic properties of this compound, researchers demonstrated its effectiveness in reducing nitro compounds to amines. The reactions were completed within minutes at room temperature, showcasing both efficiency and selectivity.
Therapeutic Applications
Research into imidazolidin-2-imine derivatives synthesized from this compound revealed significant antiproliferative effects against various cancer cell lines. These findings suggest that modifications to the structure can lead to enhanced biological activity and potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(6-Chloropyridin-3-yl)acetamide | Contains an acetamide group | Potentially less reactive than cyanamides |
| N-(2-Chloropyrimidin-5-yl)cyanamide | Similar pyridine structure | Different halogen position may affect reactivity |
| N-(4-Chloroaniline)cyanamide | Aniline derivative | Different functional group may alter activity |
The unique combination of a chlorinated pyridine ring and cyanamide functional group in this compound provides distinct properties compared to similar compounds, potentially enhancing its reactivity and biological activity.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the crystal structure of [(6-Chloropyridin-3-yl)methyl]cyanamide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For refinement, use the SHELX suite (e.g., SHELXL for small-molecule refinement). Key steps include:
- Data collection at low temperatures (~170 K) to minimize thermal displacement errors .
- Application of direct methods (via SHELXS or SHELXD) for phase determination .
- Validation using ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .
Q. How can researchers characterize the physicochemical properties of this compound to assess environmental persistence?
- Methodological Answer : Key properties include:
- Water solubility : Measure via shake-flask method at 20–25°C, validated by HPLC (e.g., retention time correlation) .
- Log KOW : Determine using reversed-phase HPLC or octanol-water partitioning assays .
- Hydrolysis half-life (DT50) : Conduct pH-dependent degradation studies (pH 4–9) under controlled light/temperature, analyzed via LC-MS/MS .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in binding affinity data for this compound to insect nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Docking studies : Use SMILES strings (e.g.,
Clc1ccc(CN2CCS/C/2=N\C#N)cn1) to model interactions with Drosophila or Apis nAChR homology models. - Molecular dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) to assess binding free energy (MM-PBSA/GBSA).
- Validation : Cross-reference with electrophysiology (e.g., voltage-clamp assays on expressed receptors) to reconcile computational and experimental EC50 values .
Q. What experimental designs mitigate variability in reported degradation kinetics of this compound in soil systems?
- Methodological Answer :
- Controlled variables : Standardize OECD Guideline 307 (soil aerobic/anaerobic conditions) .
- Isotopic labeling : Use <sup>14</sup>C-labeled compound to track mineralization pathways via liquid scintillation counting .
- Statistical analysis : Apply multivariate regression to isolate factors (e.g., organic matter content, microbial diversity) causing DT50 discrepancies (12–142 days) .
Q. Which advanced analytical techniques are optimal for detecting this compound metabolites in non-target organisms?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms (resolution >50,000) for untargeted metabolomics .
- Derivatization : Enhance detection of polar metabolites (e.g., hydroxylated derivatives) via trimethylsilylation or dansyl chloride tagging .
- Data processing : Employ software (e.g., XCMS, MZmine) for peak alignment and pathway analysis (KEGG/Reactome) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
